1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
Overview
Description
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a dichloromethoxybenzenesulfonyl group and a dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperazine with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the alkylation of the piperazine nitrogen with 3,4-dimethylbenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzenesulfonyl)-4-phenylpiperazine: This compound lacks the methoxy and dimethyl groups, which may affect its chemical reactivity and biological activity.
1-(4-Methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: This compound lacks the dichloro groups, which may influence its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-15(10-14(13)2)22-6-8-23(9-7-22)27(24,25)19-12-16(20)18(26-3)11-17(19)21/h4-5,10-12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKGJFSGHUWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.